molecular formula C7H3BrF4O B1484512 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride CAS No. 1804405-22-8

5-Bromo-4-fluoro-2-hydroxybenzotrifluoride

Cat. No.: B1484512
CAS No.: 1804405-22-8
M. Wt: 259 g/mol
InChI Key: GMIOVPZNRSWSSN-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-hydroxybenzotrifluoride is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and hydroxyl groups on a benzene ring with a trifluoromethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride typically involves halogenation reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first nitrated to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to halogenation to introduce bromine and fluorine atoms.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure high purity and yield. Advanced techniques such as catalytic halogenation and controlled reaction conditions are employed to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove halogen atoms, resulting in simpler aromatic compounds.

  • Substitution: The halogen atoms can be substituted with other functional groups, such as alkyl or alkoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound can be converted to 5-bromo-4-fluoro-2-hydroxybenzoic acid.

  • Reduction: The reduction products include 5-bromo-4-fluorobenzene.

  • Substitution: Substituted derivatives such as 5-bromo-4-fluoro-2-methoxybenzotrifluoride can be formed.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals, including agrochemicals and advanced materials. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzotrifluoride

  • 2-Bromo-5-fluorobenzotrifluoride

  • 2-Bromo-4-fluorobenzotrifluoride

Uniqueness: 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride stands out due to its specific arrangement of halogen and hydroxyl groups, which influences its reactivity and applications

Properties

IUPAC Name

4-bromo-5-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIOVPZNRSWSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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